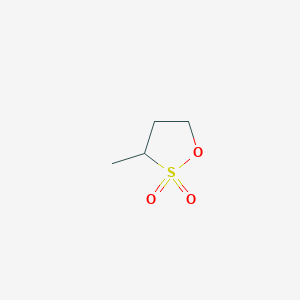

3-Methyl-1,2-oxathiolane 2,2-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-3-7-8(4,5)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEYDBUEGDKEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883653 | |

| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-03-5 | |

| Record name | 2,4-Butanesultone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-1,2-oxathiolane 2,2-dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core basic properties of 3-Methyl-1,2-oxathiolane 2,2-dioxide, a heterocyclic organic compound of interest in chemical synthesis and potentially in drug development. This document collates available data on its chemical and physical properties, outlines synthetic approaches, and discusses its reactivity.

Core Properties and Data

This compound, also known as 2,4-butanesultone, is a cyclic sulfonate ester. Its fundamental properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₄H₈O₃S |

| Molecular Weight | 136.17 g/mol [1] |

| CAS Number | 1121-03-5[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2,4-Butanesultone, 4-Hydroxy-2-butanesulfonic acid gamma-sultone[1] |

| Physical Form | Solid or liquid[2] |

| Storage Temperature | 2-8°C under an inert atmosphere[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, primarily involving the cyclization of a functionalized sulfonic acid or the reaction of suitable precursors. While specific, detailed protocols for this exact molecule are not widely published, analogous syntheses of related oxathiolane structures provide a foundational methodology. One such general approach involves the reaction of a thioglycolate with vinyl acetate, followed by cyclization.[3][4]

A proposed synthetic pathway is the sulfonation of 3-methyl-1,2-diol. This two-step process offers a potentially high-yield and cost-effective route for bulk production.

Experimental Workflow: Sulfonation Route

Caption: General workflow for the synthesis of this compound via the sulfonation route.

Note: This protocol is based on general chemical principles and analogous reactions. Researchers should conduct their own optimization and safety assessments. Key considerations for this synthesis include stringent moisture control to prevent the hydrolysis of sulfur trioxide and the use of specialized equipment to handle corrosive reagents.

Chemical Reactivity

This compound exhibits reactivity characteristic of cyclic sulfonates. The presence of the electron-withdrawing sulfonyl group makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.

Types of Reactions:

-

Oxidation: The compound can be oxidized to form sulfonic acids.

-

Reduction: It can be reduced to form thiols or sulfides.

-

Nucleophilic Substitution: The sulfonate group can be displaced by various nucleophiles, such as amines and alcohols.

Reactivity Logic Diagram

References

- 1. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1,2-oxathiolane 2,2-dioxide (CAS: 1121-03-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,2-oxathiolane 2,2-dioxide, also known by its synonym 2,4-Butanesultone, is a cyclic sulfonic acid ester belonging to the sultone family of compounds. Its chemical formula is C₄H₈O₃S, and it has a molecular weight of 136.17 g/mol .[1] This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a sulfobutyl functional group into other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1121-03-5 | [1] |

| Molecular Formula | C₄H₈O₃S | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 150 °C at 15 mmHg | |

| Density | 1.31 g/cm³ | |

| Refractive Index | 1.458 | |

| Solubility | Soluble in water and most organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of crotyl alcohol (but-2-en-1-ol) followed by cyclization. The following protocol is based on established patent literature.

Experimental Protocol: Synthesis from Crotyl Alcohol

Materials:

-

Crotyl alcohol (but-2-en-1-ol)

-

Sodium sulfite (Na₂SO₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

Procedure:

-

Sulfonation:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve a molar excess of sodium sulfite in water.

-

Slowly add crotyl alcohol to the sodium sulfite solution while maintaining the temperature between 20-30°C. The reaction is exothermic and may require external cooling.

-

Stir the mixture for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The product of this step is the sodium salt of 4-hydroxy-2-butanesulfonic acid.

-

-

Acidification:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a strong acid, such as sulfuric acid or hydrochloric acid, to the solution to lower the pH to approximately 1-2. This protonates the sulfonate salt to form 4-hydroxy-2-butanesulfonic acid.

-

-

Cyclization (Dehydration):

-

Extract the aqueous solution with a suitable organic solvent (e.g., toluene).

-

Heat the organic extract under reflux with a Dean-Stark apparatus to azeotropically remove water.

-

The removal of water drives the intramolecular esterification (cyclization) of the hydroxy sulfonic acid to form this compound.

-

Monitor the progress of the reaction by measuring the amount of water collected.

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a reactive electrophilic compound due to the strained five-membered ring and the electron-withdrawing sulfonyl group. This reactivity makes it a useful sulfoalkylating agent.

| Reaction Type | Reagents | Product | Application |

| Nucleophilic Ring-Opening | Alcohols, Amines, Thiols | Substituted 4-hydroxy-2-butanesulfonates | Introduction of a sulfobutyl group to confer water solubility and functionality. Used in the synthesis of surfactants, detergents, and functionalized polymers. |

| Hydrolysis | Water | 4-hydroxy-2-butanesulfonic acid | Can occur in the presence of moisture, important for storage considerations. |

Its primary application lies in its ability to modify other molecules by introducing the sulfobutyl group. This is particularly valuable in the synthesis of:

-

Surfactants and Detergents: The sulfonic acid group imparts amphiphilic properties to organic molecules.

-

Pharmaceuticals: It can be used as a building block for more complex drug molecules.

-

Polymers: Modification of polymers with sulfonate groups can alter their physical and chemical properties, such as increasing their hydrophilicity and ion-exchange capabilities.

Biological Activity and Signaling Pathways

While some sultone-containing compounds have been investigated for their biological activities, there is currently a lack of specific, peer-reviewed data demonstrating the direct interaction of this compound with specific biological signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. General statements about potential biological activity exist, but concrete experimental evidence, such as in vitro activation assays or in vivo studies, for this particular compound is not available in the public domain.

The primary mechanism of biological interaction for sultones, in general, is their ability to act as alkylating agents. The electrophilic nature of the strained ring allows for covalent modification of nucleophilic residues in biomolecules like proteins and nucleic acids. However, without specific studies on this compound, any discussion of its effects on specific signaling pathways would be speculative.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with well-defined chemical properties and reactivity. Its utility as a sulfoalkylating agent is established in various chemical industries. However, a significant gap exists in the understanding of its specific biological effects and mechanisms of action.

Future research should focus on:

-

Detailed Biological Screening: A thorough investigation of its activity against a panel of biological targets, including nuclear receptors like PPARs, is warranted to explore its potential as a bioactive molecule.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Comparing its activity with other sultone derivatives could provide insights into the structural requirements for specific biological effects.

-

Toxicological Profile: A comprehensive toxicological assessment is necessary to ensure its safe handling and to evaluate its potential as a therapeutic agent.

By addressing these research gaps, the full potential of this compound in both chemical and biological applications can be realized.

References

Synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide from 4-hydroxy-2-butanesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide, a heterocyclic compound with potential applications in organic synthesis and materials science. The primary focus of this document is the synthesis from 4-hydroxy-2-butanesulfonic acid, drawing parallels from the well-established synthesis of analogous sultones.

Introduction

This compound, also known as 2,4-butanesultone, is a cyclic sulfonic ester.[1][2] Sultones are a class of heterocyclic compounds that serve as versatile intermediates in organic synthesis, enabling the introduction of sulfonate functionalities.[3] The synthesis of this compound from 4-hydroxy-2-butanesulfonic acid proceeds via an intramolecular cyclization-dehydration reaction, a common strategy for the formation of sultones.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1121-03-5 | [7][8] |

| Molecular Formula | C₄H₈O₃S | [2][8] |

| Molecular Weight | 136.17 g/mol | [7][8] |

| Boiling Point | 150 °C at 15 Torr | |

| Melting Point | -14 °C | |

| Density | 1.31 g/cm³ at 18 °C | |

| Refractive Index | 1.458 | |

| IUPAC Name | This compound |

Synthesis Pathway

The synthesis of this compound from 4-hydroxy-2-butanesulfonic acid is achieved through a dehydration and subsequent intramolecular cyclization. This reaction is analogous to the synthesis of 1,4-butane sultone from 4-hydroxybutanesulfonic acid.[4][5] The general transformation is depicted in the workflow below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

4.1. Materials and Equipment

-

4-hydroxy-2-butanesulfonic acid

-

Round-bottom flask equipped for vacuum distillation

-

Heating mantle

-

Vacuum pump

-

Condenser

-

Receiving flask

4.2. Procedure

-

Charging the Reactor: Place 4-hydroxy-2-butanesulfonic acid into a round-bottom flask suitable for vacuum distillation.

-

Dehydration and Cyclization: Heat the flask to a temperature range of 140-160 °C under a reduced pressure of 5-15 mmHg.[10] During this process, water will be eliminated, and the intramolecular cyclization will occur to form the crude sultone.

-

Distillation: The crude this compound will distill over. Collect the fraction that corresponds to the boiling point of the product under the applied vacuum.

-

Purification: The collected distillate can be further purified by a second vacuum distillation to achieve higher purity.

4.3. Process Parameters

The following table summarizes the key process parameters for the synthesis, based on analogous reactions.

| Parameter | Recommended Value | Source |

| Temperature | 140-160 °C | [10] |

| Pressure | 5-15 mmHg | [10] |

| Reaction Time | 5-10 hours | [10] |

Alternative Synthetic Routes

It is noteworthy that other synthetic strategies exist for the preparation of the oxathiolane ring system. One such method involves the reaction of a thioglycolate with vinyl acetate in the presence of sulfuryl chloride, followed by cyclization with water.[11][12][13] This approach highlights the versatility in constructing the core oxathiolane structure.

Caption: Logical flow of an alternative route to the oxathiolane core.

Safety Considerations

This compound is classified as a hazardous substance.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]

Conclusion

The synthesis of this compound from 4-hydroxy-2-butanesulfonic acid is a feasible process based on established methods for sultone formation. The key to a successful synthesis lies in the careful control of temperature and pressure during the dehydration and cyclization steps. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related heterocyclic compounds.

References

- 1. This compound | 1121-03-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 5. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 6. Progress in the synthesis of δ-sultones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-1,2-oxathiolane2,2-dioxide | 1121-03-5 [sigmaaldrich.com]

- 8. 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | C4H8O3S | CID 70716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of 2,4-butanesultone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2,4-butanesultone (CAS No. 1121-03-5). It includes detailed experimental protocols for its synthesis, a summary of its known applications, and essential safety and handling information. This document is intended to serve as a core reference for professionals in research and development.

Physical and Chemical Properties

2,4-Butanesultone, also known as 3-methyl-1,2-oxathiolane 2,2-dioxide, is a versatile sulfonic acid derivative.[1] It is a colorless to brown clear liquid under standard conditions.[1] Its core utility lies in its function as an intermediate and a sulfonating agent, enabling the incorporation of sulfonate groups into organic molecules to enhance their solubility and functionality.[1]

Table 1: Physical and Chemical Properties of 2,4-Butanesultone

| Property | Value | Reference(s) |

| CAS Number | 1121-03-5 | [1][2] |

| Molecular Formula | C₄H₈O₃S | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 150 °C at 12 mmHg | [1] |

| Density | 1.31 g/cm³ | [1] |

| Refractive Index | n20D 1.46 | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Synonyms | This compound, 1-Methyl-1,3-propanesultone, 4-Hydroxy-2-butanesulfonic acid gamma-sultone | [1][3] |

Spectral Data

Detailed experimental spectral data for 2,4-butanesultone is not widely available in public chemical databases, which contrasts with its more commonly documented isomer, 1,4-butanesultone. Researchers should exercise caution and verify the isomer when consulting spectral libraries.

Table 2: Available Spectral Data for 2,4-Butanesultone

| Data Type | Details | Reference(s) |

| Mass Spectrum (GC-MS) | A mass spectrum is available that confirms the molecular weight and fragmentation pattern. | [3] |

| ¹H NMR, ¹³C NMR, IR | Publicly accessible, experimentally derived spectra for the 2,4-butanesultone isomer are currently unavailable. |

Chemical Reactivity and Applications

2,4-Butanesultone's primary chemical utility stems from its role as a reactive intermediate. The strained sultone ring is susceptible to nucleophilic attack, leading to ring-opening and the covalent attachment of a sulfobutyl group to the nucleophile. This property is harnessed in various industrial and research applications.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics, where the sulfonate group can enhance efficacy and stability.[1]

-

Polymer Chemistry : The compound is used to create specialty polymers with improved thermal and chemical resistance, which is valuable for advanced coatings and adhesives.[1]

-

Surfactants and Detergents : Its ability to introduce sulfonic acid groups is employed in the production of surfactants, enhancing water solubility and surface activity.

-

Agrochemicals : It plays a role in formulating effective herbicides and pesticides.[1]

-

Biochemical Research : Researchers utilize 2,4-butanesultone for enzyme inhibition and protein modification studies to better understand biochemical pathways.

The general reactivity is illustrated in the diagram below, showing the ring-opening reaction upon attack by a generic nucleophile (Nu:).

Experimental Protocols

The following section details a method for the synthesis of 2,4-butanesultone based on a patented industrial process.[4] This multi-step synthesis uses crotyl alcohol (butenol) as a starting material.

Synthesis of 2,4-Butanesultone from Butenol

This process involves three main stages: sulfonation, acidification, and dehydration/cyclization.

Materials and Equipment:

-

Crotyl alcohol (butenol)

-

Sodium sulfite (or sodium pyrosulfite)

-

Sulfuric acid or Hydrochloric acid

-

Water

-

1000 mL three-necked flask with mechanical stirrer and thermometer

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Experimental Workflow Diagram:

Step 1: Sulfonation

-

Charge a 1000 mL three-necked flask with 150 g (1.5 mol) of anhydrous sodium pyrosulfite and 500 mL of water.[4] Stir until fully dissolved.

-

Maintain the reaction temperature below 50°C and adjust the pH to 6.5.[4]

-

Over a period of 2 hours, add 72 g (1 mol) of butenol solution via a dropping funnel.[4]

-

After the addition is complete, continue stirring for an additional 30 minutes to yield the intermediate, hydroxy butane sulfonate.[4]

Step 2: Acidification

-

Adjust the pH of the reaction mixture to 3 using a suitable acid such as sulfuric or hydrochloric acid.[4] This converts the hydroxy butane sulfonate salt into hydroxy butane sulfonic acid.[4]

Step 3: Dehydration and Cyclization

-

Transfer the acidified solution to a vacuum distillation apparatus.

-

Heat the mixture to between 145-150°C under a vacuum of 7-10 mmHg.[4]

-

Water will be removed via distillation, inducing the cyclization of the hydroxy butane sulfonic acid.

-

Continue the reaction for 5.5 to 6.5 hours to yield the final product, 2,4-butanesultone.[4]

-

The crude product can be further purified by vacuum distillation.

Safety and Handling

2,4-Butanesultone requires careful handling in a laboratory or industrial setting. Adherence to safety protocols is essential.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Statements | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [5] |

| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. Store in a well-ventilated place. Keep cool. | [5] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing. Use a full-face respirator if exposure limits are exceeded. | [5] |

| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. | [5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place between 2 - 8 °C. | [1][5] |

| Incompatible Materials | Strong oxidizing agents, bases. | [6] |

| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, and sulfur oxides upon decomposition. | [6] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]

- 5. EP0099021B1 - Process for the preparation of alkane sultones - Google Patents [patents.google.com]

- 6. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

3-Methyl-1,2-oxathiolane 2,2-dioxide: A Technical Guide to its Electrophilic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 3-Methyl-1,2-oxathiolane 2,2-dioxide as an electrophile. As a member of the γ-sultone class of compounds, its reactivity is characterized by a susceptibility to nucleophilic attack, leading to ring-opening and the formation of a sulfonate ester. This document details the underlying principles of its electrophilicity, the influence of its stereochemistry, and its interactions with various nucleophiles. Quantitative kinetic data, detailed experimental protocols, and visualizations of reaction mechanisms are provided to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound, a cyclic sulfonate ester, is a versatile reagent in organic chemistry, primarily utilized as an alkylating agent. The inherent ring strain of the five-membered oxathiolane ring, coupled with the electron-withdrawing nature of the sulfone group, renders the carbon atoms of the ring electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity profile makes it a valuable tool for the introduction of a butanesulfonate moiety into various molecular scaffolds, a strategy that can be employed to modulate the physicochemical properties of molecules, such as solubility and bioavailability. The presence of a methyl group at the 3-position introduces specific steric and electronic effects that influence its reactivity and the regioselectivity of the ring-opening reaction. Understanding these nuances is critical for its effective application in synthetic and medicinal chemistry.

Core Mechanism of Action as an Electrophile

The electrophilic character of this compound is fundamentally derived from the polarization of the C-O and C-S bonds within the sultone ring, enhanced by the powerful electron-withdrawing sulfone group. Nucleophilic attack on the electrophilic carbon centers of the ring results in the cleavage of the C-O bond, alleviating the ring strain and leading to the formation of a stable sulfonate ester.

The reaction typically proceeds via an SN2-type mechanism . The nucleophile attacks one of the two electrophilic carbon atoms of the oxathiolane ring, namely C3 (bearing the methyl group) or C5. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked center. The regioselectivity of this attack is influenced by both steric and electronic factors.

Influence of the 3-Methyl Group:

-

Steric Hindrance: The methyl group at the C3 position presents a degree of steric hindrance, which can disfavor nucleophilic attack at this site, particularly with bulky nucleophiles. This often leads to a preference for attack at the less substituted C5 position.

-

Electronic Effects: The electron-donating nature of the methyl group can slightly stabilize the transition state of the ring-opening reaction. This can influence the reaction kinetics, favoring elimination reactions over direct substitution in certain cases.[1]

The general mechanism of nucleophilic attack and subsequent ring-opening is depicted below:

Caption: General mechanism of nucleophilic attack on this compound.

Quantitative Data Presentation

The reactivity of this compound as an electrophile can be quantified through kinetic studies. A comparative analysis of its reaction with ethanol versus the unsubstituted 1,3-propanesultone provides insight into the influence of the methyl group.

| Compound | Nucleophile | Temperature (°C) | Rate Constant (k, s⁻¹) | Major Product | Reference |

| This compound | Ethanol | 25 | 0.045 | Allylic sulfonate | [1] |

| 1,3-Propanesultone | Ethanol | 25 | 0.112 | Linear sulfonate | [1] |

Table 1: Reaction Kinetics with Ethanol.[1]

The data indicates that the presence of the methyl group in this compound reduces the rate of reaction with ethanol compared to the unsubstituted analogue. This is attributed to the steric hindrance imposed by the methyl group.[1] The formation of an allylic sulfonate as the major product suggests that under these conditions, an elimination reaction pathway is favored over a direct substitution.[1]

Experimental Protocols

The following are representative protocols for the reaction of this compound with common nucleophiles. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of a substituted butanesulfonate through the ring-opening of this compound with a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous acetonitrile

-

Triethylamine

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask is added benzylamine (1.1 mmol) and triethylamine (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Workflow for the reaction with a primary amine.

Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of a thioether-containing sulfonate by reacting this compound with a thiol.

Materials:

-

This compound

-

Thiophenol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask is added thiophenol (1.1 mmol) at room temperature.

-

After stirring for 15 minutes, a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) is added dropwise.

-

The reaction mixture is stirred at 50 °C for 6-12 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate (30 mL) and water (30 mL).

-

The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, the oxathiolane scaffold is a key structural motif in important antiviral drugs. For instance, the synthesis of lamivudine (3TC) and emtricitabine (FTC), both nucleoside reverse transcriptase inhibitors used in the treatment of HIV, involves an oxathiolane intermediate.[2] Although the specific synthetic routes may differ, the fundamental reactivity of the oxathiolane ring as an electrophile is a core principle.

The ability of sultones to act as sulfoalkylating agents can be harnessed to modify the properties of drug candidates. The introduction of a sulfonate group can significantly increase the water solubility of a compound, which is often a desirable attribute for improving drug delivery and bioavailability.

References

Ring strain and stability of 3-Methyl-1,2-oxathiolane 2,2-dioxide

An In-depth Technical Guide to the Ring Strain and Stability of 3-Methyl-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ring strain and stability of this compound, a five-membered cyclic sulfonate, also known as a γ-sultone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust framework for its evaluation. The document covers the theoretical basis of ring strain in cyclic compounds, methodologies for its quantification, and a detailed examination of the thermal and hydrolytic stability of sultones. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and characterization of this compound, as well as for the rigorous assessment of its stability profile. This guide is intended to be a valuable resource for researchers and professionals working with this and related heterocyclic compounds in fields such as medicinal chemistry and materials science.

Introduction to this compound

This compound is a member of the γ-sultone family of compounds. Sultones are cyclic esters of hydroxysulfonic acids and are analogous to lactones. The five-membered ring structure of γ-sultones imparts a degree of ring strain that influences their reactivity and stability. These compounds are of interest in organic synthesis and drug development due to their potential as alkylating agents and as intermediates in the synthesis of more complex molecules. Understanding the inherent ring strain and stability is crucial for predicting their chemical behavior, designing synthetic routes, and assessing their suitability for various applications.

Ring Strain Analysis

Ring strain in cyclic molecules arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring).[1] In five-membered rings like this compound, the primary contributor to ring strain is torsional strain, as the bond angles can adopt values close to the ideal tetrahedral angle of 109.5° through puckering of the ring.[2]

Quantitative Estimation of Ring Strain

Table 1: Ring Strain Energies of Analogous Five-Membered Rings

| Compound | Ring Strain Energy (kcal/mol) | Reference |

| Cyclopentane | 6.2 | [2] |

| Tetrahydrofuran | 5.6 | |

| This compound | ~5-7 (Estimated) | - |

Note: The ring strain energy for this compound is an estimation based on the values for cyclopentane and tetrahydrofuran. The presence of the sulfonate group and the methyl substituent may slightly alter the ring pucker and associated strain.

Computational Approach to Ring Strain Energy

A robust method for quantifying the ring strain energy is through computational chemistry. Isodesmic reactions, where the number and type of bonds are conserved on both sides of the equation, are particularly useful for this purpose. The enthalpy of reaction, calculated using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G*), provides a good approximation of the ring strain energy.

Caption: Workflow for computational ring strain energy calculation.

Stability Assessment

The stability of this compound is a critical parameter, particularly its resistance to thermal decomposition and hydrolysis.

Thermal Stability

Sultones, in general, are thermally stable to a certain degree, but can undergo decomposition at elevated temperatures. The decomposition pathways often involve the elimination of sulfur dioxide.[3] The presence of the methyl group on the ring may influence the decomposition temperature and mechanism.

Table 2: Thermal Decomposition Data for Related Sulfonates

| Compound | Decomposition Onset Temperature (°C) | Method |

| Polysulfones | 370 - 650 | Pyrolysis-MS |

| Linear Alkylbenzene Sulfonates | > 200 | TGA |

Note: Specific thermal decomposition data for this compound is not available. The provided data is for polymeric and long-chain sulfonates, which may exhibit different thermal behavior.

Hydrolytic Stability

As cyclic esters, sultones are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by the ring strain, with more strained rings generally exhibiting faster hydrolysis rates. The hydrolysis of a γ-sultone results in the corresponding γ-hydroxysulfonic acid.

Caption: General mechanism for the hydrolysis of a γ-sultone.

Experimental Protocols

Synthesis and Purification of this compound

A plausible synthesis route for γ-sultones involves the sulfonation of the corresponding alkene.[4]

Protocol for Synthesis:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve but-1-ene in a suitable inert solvent (e.g., dichloromethane) and cool the solution to 0-5 °C in an ice bath.

-

Sulfonation: Prepare a solution of sulfur trioxide (SO₃) in dichloromethane and add it dropwise to the stirred alkene solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding it to ice-water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5][6]

Caption: Proposed synthetic pathway for this compound.

Characterization

The synthesized product should be characterized by standard spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonate group.

Determination of Thermal Stability

Protocol using Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) of the purified sultone into a TGA crucible.

-

Heat the sample from room temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Protocol using Differential Scanning Calorimetry (DSC):

-

Seal a small, accurately weighed sample (2-5 mg) in an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature to identify any endothermic or exothermic events associated with melting or decomposition.

Determination of Hydrolytic Stability

Protocol for Kinetic Study:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the buffered solution at a constant temperature.

-

At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization or dilution in a cold solvent).

-

Analyze the concentration of the remaining sultone at each time point using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Determine the rate constants for hydrolysis at each pH by plotting the natural logarithm of the sultone concentration versus time.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a comprehensive framework for understanding and evaluating its ring strain and stability. By leveraging data from analogous compounds and established theoretical and experimental methodologies, researchers can effectively predict and assess the properties of this γ-sultone. The detailed protocols provided herein offer a practical approach for the synthesis, characterization, and stability testing of this compound, facilitating its further investigation and application in various scientific disciplines.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]

- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

An In-depth Technical Guide to the Genotoxicity and Carcinogenic Potential of Cyclic Sulfonate Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic sulfonate esters, commonly known as sultones, are a class of alkylating agents that have garnered significant attention within the pharmaceutical and chemical industries due to their potential as genotoxic and carcinogenic impurities. Their inherent reactivity with nucleophilic sites in cellular macromolecules, particularly DNA, underpins their toxicological profile. This technical guide provides a comprehensive overview of the genotoxicity and carcinogenic potential of key cyclic sulfonate esters, with a focus on 1,3-propane sultone and 1,4-butane sultone. It includes a summary of quantitative toxicological data, detailed experimental protocols for standard genotoxicity assays, and a review of the molecular signaling pathways involved in their mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing and managing the risks associated with these compounds.

Introduction to Cyclic Sulfonate Esters (Sultones)

Sultones are cyclic esters of hydroxysulfonic acids and are characterized by a strained ring structure containing a sulfonate group. This structural feature renders them potent electrophiles and, consequently, strong alkylating agents.[1] Prominent examples include 1,3-propane sultone and 1,4-butane sultone. Their high reactivity makes them useful in certain industrial applications, but also a significant concern as potential genotoxic impurities (PGIs) in pharmaceutical products and other consumer goods.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent control limits for such impurities, often based on the Threshold of Toxicological Concern (TTC) concept.[3]

Mechanism of Genotoxicity: DNA Alkylation

The primary mechanism by which cyclic sulfonate esters exert their genotoxic effects is through the alkylation of DNA. As direct-acting alkylating agents, they do not require metabolic activation to react with DNA.[2][4] The electrophilic nature of the sultone ring allows it to react with nucleophilic centers in DNA bases.

Studies on 1,3-propane sultone have shown that it primarily alkylates guanine residues at the N7 position, accounting for over 90% of the DNA adducts formed.[5] Minor adducts at the N1 and O6 positions of guanine have also been identified.[5] The formation of these DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and chromosomal damage if not repaired.[6] This DNA-damaging potential is the basis for their mutagenic and carcinogenic properties.

Genotoxicity Data

The genotoxicity of cyclic sulfonate esters has been evaluated in a battery of standard assays, most notably the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Ames Test Data

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7]

Table 1: Quantitative Ames Test Data for 1,4-Butane Sultone

| S. typhimurium Strain | Concentration (µ g/plate ) | Number of Revertant Colonies (minus background) | Metabolic Activation (S9) | Reference |

| TA1535 | 100 | 500 | Without | [8] |

| TA1537 | 100 | 66 | Without | [8] |

| TA100 | 100 | 470 | Without | [8] |

Note: While 1,3-propane sultone is known to be mutagenic in bacteria, specific quantitative revertant colony counts from publicly available literature are not consistently reported in a format suitable for this table.

In Vivo Micronucleus Assay Data

The in vivo micronucleus test is a key assay for detecting chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[2][9]

Table 2: In Vivo Micronucleus Assay Data for Cyclic Sulfonate Esters

| Compound | Species | Route of Administration | Dose | Endpoint | Result | Reference |

| 1,3-Propane Sultone | Rat | Not Specified | Not Specified | Micronucleated Reticulocytes | Significant Increase | [10] |

Carcinogenic Potential

The carcinogenic potential of several cyclic sulfonate esters has been demonstrated in long-term animal studies. 1,3-Propane sultone, in particular, is a potent, multi-organ carcinogen.

Carcinogenicity of 1,3-Propane Sultone

1,3-Propane sultone is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[3] It has been shown to induce tumors at various sites in rats and mice through different routes of administration.[2][4][9]

Table 3: Carcinogenicity Data for 1,3-Propane Sultone in Rats (Oral Gavage)

| Sex | Dose (mg/kg bw) | Duration | Target Organ | Tumor Type | Incidence (Tumor-bearing animals / Total animals) | Reference |

| Male | 28 | 60 weeks | Cerebrum | Malignant Glioma | 10/26 | [2] |

| Male | 56 | 32 weeks | Cerebrum | Malignant Glioma | 11/26 | [2] |

| Male | 28 | 60 weeks | Cerebellum | Malignant Glioma | 6/26 | [2] |

| Male | 56 | 32 weeks | Cerebellum | Malignant Glioma | 11/26 | [2] |

| Female | 28 | 60 weeks | Cerebrum | Malignant Glioma | 12/26 | [2] |

| Female | 56 | 32 weeks | Cerebrum | Malignant Glioma | 12/26 | [2] |

| Female | 28 | 60 weeks | Cerebellum | Malignant Glioma | 8/26 | [2] |

| Female | 56 | 32 weeks | Cerebellum | Malignant Glioma | 4/26 | [2] |

| Female | 28 | 60 weeks | Mammary Gland | Adenocarcinoma | 6/26 | [2] |

| Female | 56 | 32 weeks | Mammary Gland | Adenocarcinoma | 13/26 | [2] |

Table 4: Carcinogenicity Data for 1,3-Propane Sultone in Mice (Skin Application)

| Strain | Sex | Application | Duration | Target Organ | Tumor Type | Incidence (Tumor-bearing animals / Total animals) | Reference |

| CF1 | Male | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 15/21 | [2] |

| CF1 | Female | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 3/24 | [2] |

| C3H | Male | 2.5% in toluene, twice weekly | 52 weeks | Skin | Dermal Fibrosarcoma | 20/22 | [2] |

| C3H | Female | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 6/25 | [2] |

| CBah | Male | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 20/23 | [2] |

| CBah | Female | 2.5% in toluene, twice weekly | 52 weeks | Skin | Epidermal Tumors | 18/25 | [2] |

Carcinogenicity of 1,4-Butane Sultone

1,4-Butane sultone is also classified as mutagenic and is suspected of causing cancer.[5][12] However, in one study, subcutaneous injection in mice did not produce a significant tumorigenic effect.[8] Overall, it is considered to be a weaker carcinogen compared to 1,3-propane sultone.[5]

Signaling Pathways in Response to DNA Damage

The formation of DNA adducts by cyclic sulfonate esters triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR aims to repair the DNA damage, arrest the cell cycle to allow time for repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired.

Key players in this response include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand DNA, respectively.[13] Activated ATM and ATR phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[13][14]

Phosphorylation of p53 stabilizes the protein and allows it to accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.[13][14] The activation of these pathways is a critical determinant of the cellular fate following exposure to genotoxic agents like sultones.

Experimental Protocols

The following are detailed methodologies for the Ames test and the in vivo micronucleus assay, based on OECD guidelines and standard laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This protocol outlines the plate incorporation method.

Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA).

-

Nutrient broth.

-

Minimal glucose agar plates.

-

Top agar (containing a trace amount of histidine and biotin).

-

Test substance dissolved in a suitable solvent (e.g., DMSO, water).

-

Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98, with and without S9 activation).

-

Negative (solvent) control.

-

S9 fraction (from induced rat liver) and S9 mix cofactors for metabolic activation.

-

Incubator at 37°C.

Procedure:

-

Bacterial Culture: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture in the late exponential phase of growth.[15]

-

Preparation of Test Solutions: Prepare a series of dilutions of the test substance in a suitable solvent. At least five different concentrations should be tested.[16]

-

Exposure:

-

To sterile tubes, add 2 mL of molten top agar maintained at 45°C.

-

Add 0.1 mL of the bacterial culture.

-

Add 0.1 mL of the test substance dilution, positive control, or solvent control.

-

For metabolic activation, add 0.5 mL of S9 mix. For experiments without metabolic activation, add 0.5 mL of a suitable buffer.[15]

-

-

Plating: Immediately after adding all components, gently vortex the tube and pour the contents onto the surface of a minimal glucose agar plate.[4]

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[4]

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations.[16]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This protocol describes the procedure for rodents.

Objective: To determine if a test substance induces cytogenetic damage, resulting in the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow or reticulocytes in peripheral blood.

Materials:

-

Young adult rodents (e.g., mice or rats).

-

Test substance and vehicle.

-

Positive control (e.g., cyclophosphamide).[4]

-

Negative (vehicle) control.

-

Fetal bovine serum (FBS).

-

Microscope slides.

-

Staining solution (e.g., Giemsa, acridine orange).

-

Microscope with appropriate magnification.

Procedure:

-

Animal Dosing: Administer the test substance to the animals at a minimum of three dose levels, along with positive and negative control groups. The route of administration should be relevant to potential human exposure (e.g., oral gavage, intraperitoneal injection).[16]

-

Sample Collection: At appropriate time points after the final dose (typically 24 and 48 hours for bone marrow), euthanize the animals and collect bone marrow from the femur or tibia. For peripheral blood, samples can be collected at appropriate intervals.[4][16]

-

Slide Preparation:

-

Bone Marrow: Flush the bone marrow from the femurs with FBS. Centrifuge the cell suspension, remove the supernatant, and use the cell pellet to prepare smears on clean microscope slides.

-

Peripheral Blood: Place a small drop of blood on a slide and create a thin smear.

-

-

Staining: Air-dry the slides and then stain them with a suitable dye (e.g., Giemsa or a fluorescent dye like acridine orange) to differentiate between PCEs, normochromatic erythrocytes (NCEs), and micronuclei.[4]

-

Scoring: Under a microscope, score a predetermined number of immature erythrocytes (e.g., at least 4000 per animal) for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.[16]

-

Data Analysis: Calculate the frequency of micronucleated PCEs for each animal. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[4]

Conclusion

Cyclic sulfonate esters, particularly 1,3-propane sultone and 1,4-butane sultone, are potent genotoxic and carcinogenic compounds. Their reactivity towards DNA, leading to the formation of DNA adducts, is the primary driver of their toxicity. The data summarized in this guide, derived from standard genotoxicity and carcinogenicity assays, underscore the importance of controlling the presence of these impurities in pharmaceuticals and other products. The detailed experimental protocols and an understanding of the underlying molecular signaling pathways provide a framework for the robust assessment and management of the risks associated with cyclic sulfonate esters. This knowledge is crucial for ensuring the safety of drug products and protecting human health.

References

- 1. pqri.org [pqri.org]

- 2. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo assessment of the genotoxic effects of ceric ammonium nitrate and 1,3-propane sultone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. nucro-technics.com [nucro-technics.com]

In-Depth Technical Guide on the Biological Activity of 3-Methyl-1,2-oxathiolane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of 3-Methyl-1,2-oxathiolane 2,2-dioxide, also known as 2,4-butanesultone. Due to limited publicly available data on the specific biological effects of this compound, this document outlines hypothesized activities based on its chemical structure as an electrophilic sultone. It offers detailed experimental protocols for assessing its potential anticancer properties, modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and enzyme inhibitory activity. Furthermore, this guide presents structured templates for quantitative data presentation and conceptual signaling pathways and experimental workflows visualized using Graphviz, adhering to specified formatting guidelines. The objective is to equip researchers with the necessary tools to systematically evaluate the biological profile of this compound.

Introduction

This compound is a cyclic sulfonic acid ester, a class of compounds known as sultones. Sultones are recognized as reactive electrophiles capable of forming covalent adducts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for the biological activity of many related compounds. For instance, 1,3-propane sultone, a similar small-ring sultone, is a known alkylating agent that can react directly with DNA and proteins.[2] The electrophilic nature of these compounds allows them to modulate various cellular signaling pathways, including those involved in inflammation and cell proliferation.[1][3][4]

While specific biological data for this compound is scarce in current literature, its structural features suggest potential for a range of biological activities. This guide provides a roadmap for the systematic investigation of these potential activities, focusing on anticancer effects, PPARγ modulation, and enzyme inhibition.

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound is hypothesized to exhibit biological activity through the following mechanisms:

-

Covalent Modification of Proteins: As an electrophile, it can react with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on proteins, thereby altering their function.[1] This can lead to the inhibition of enzymes or the modulation of signaling pathways.

-

Modulation of Redox Signaling: Electrophilic small molecules are known to interact with key proteins in redox signaling pathways, such as Keap1, leading to the activation of the Nrf2 antioxidant response.[4][5] They can also inhibit pro-inflammatory pathways like NF-κB.[3][4]

-

Enzyme Inhibition: The reactivity of the sultone ring could lead to the irreversible inhibition of enzymes that have a nucleophilic residue in their active site.

Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an electrophilic compound like this compound, leading to an anti-inflammatory and cytoprotective response.

Quantitative Data Presentation

The following tables are structured for the clear presentation of quantitative data obtained from the experimental protocols outlined in this guide.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| Cancer Cell Line 1 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Cancer Cell Line 2 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Normal Cell Line | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: PPARγ Activation by this compound

| Treatment | Compound Concentration (µM) | Luciferase Activity (RLU, Mean ± SD) | Fold Activation vs. Vehicle | EC₅₀ (µM) |

| Vehicle Control | - | 1.0 | N/A | |

| Positive Control (e.g., Rosiglitazone) | 1 | |||

| This compound | 0.1 | |||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Table 3: Enzyme Inhibition by this compound

| Target Enzyme | Substrate Concentration (µM) | Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| Enzyme 1 | [S] = Kₘ | 0.1 | ||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| Enzyme 2 | [S] = Kₘ | 0.1 | ||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Experimental Protocols

The following are detailed protocols for the investigation of the hypothesized biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[6][7][8]

Materials:

-

Cancer cell lines of interest and a non-cancerous control cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

PPARγ Activation: Luciferase Reporter Assay

This protocol is for determining if this compound can activate the PPARγ receptor.[9][10][11][12][13]

Materials:

-

HEK293 cells (or another suitable cell line)

-

PPARγ expression vector

-

Luciferase reporter vector with a PPAR response element (PPRE)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the transfection medium and add the medium containing the compound at various concentrations. Include a vehicle control and a positive control (e.g., rosiglitazone).

-

Incubate for another 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the cell lysate to a white 96-well luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

-

Plot the fold activation against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

In Vitro Enzyme Inhibition Assay

This is a general protocol to determine the IC₅₀ of this compound against a target enzyme.[14][15][16][17]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in a suitable buffer.

-

Prepare a stock solution of the substrate. The final substrate concentration in the assay should ideally be at or near the Kₘ value for the enzyme.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

-

Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement should be taken in the linear range of the reaction.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

This technical guide provides a foundational framework for the systematic investigation of the biological activities of this compound. While direct experimental data for this specific compound is currently lacking, its chemical nature as an electrophilic sultone suggests a potential for significant biological interactions. The detailed experimental protocols, structured data presentation tables, and conceptual diagrams provided herein are intended to facilitate rigorous and standardized research into its anticancer, PPARγ modulatory, and enzyme inhibitory properties. The results of such studies will be crucial in elucidating the therapeutic potential and toxicological profile of this and related compounds.

References

- 1. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 3. Electrophile Modulation of Inflammation: A Two-Hit Approach [mdpi.com]

- 4. Electrophile Modulation of Inflammation: A Two-Hit Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. PPARγ reporter assay [bio-protocol.org]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. courses.edx.org [courses.edx.org]

- 15. Assay in Summary_ki [bdb99.ucsd.edu]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of 2,4-Butanesultone: An In-depth Technical Guide

Introduction

2,4-Butanesultone, a cyclic ester of 4-hydroxybutane-2-sulfonic acid, has carved a significant niche in the landscape of synthetic chemistry since its initial discovery. This technical guide provides a comprehensive overview of the history, synthesis, and evolving applications of this versatile chemical intermediate, tailored for researchers, scientists, and drug development professionals. Its utility as a potent alkylating agent has been harnessed in a multitude of fields, from the development of pharmaceuticals to the synthesis of surfactants and specialty polymers.

A Historical Perspective: From a Novel Synthesis to a Versatile Reagent

The journey of 2,4-butanesultone begins within the broader history of sultone chemistry. The term "sultone" itself was first coined by Erdmann in 1888 to describe cyclic esters of hydroxy sulfonic acids. However, the specific synthesis of 2,4-butanesultone was first reported in a 1954 publication by J.H. Helberger and H. Lantermann in the esteemed German chemistry journal, Liebigs Annalen der Chemie. Their work laid the foundation for the production and subsequent exploration of this compound's chemical reactivity.

Initially, the applications of 2,4-butanesultone were primarily centered around its ability to introduce the sulfobutyl functional group into other molecules, a process known as sulfoalkylation. This property was quickly recognized for its potential in modifying the solubility and other physicochemical characteristics of organic compounds.

The historical development of its applications can be traced through several key areas:

-

Early Surfactant Research: Following the rise of synthetic detergents in the mid-20th century, researchers explored various methods to create novel surfactants with improved properties. The ability of 2,4-butanesultone to react with hydrophobic molecules and impart a charged sulfonate group made it an attractive candidate for the synthesis of new anionic and zwitterionic surfactants.

-

Advancements in Polymer Chemistry: The post-war era saw a boom in the development of specialty polymers. The introduction of sulfonate groups into polymer backbones using reagents like 2,4-butanesultone was found to significantly enhance properties such as thermal stability, chemical resistance, and ion-exchange capabilities.

-

Emergence in Medicinal Chemistry: The recognition of alkylating agents as a class of chemotherapeutic agents, which began with the study of nitrogen mustards during World War II, paved the way for the investigation of other electrophilic compounds for their potential anticancer activity. The strained ring structure of 2,4-butanesultone makes it an effective alkylating agent, capable of reacting with nucleophilic sites on biomolecules, a mechanism that underpins its use in the development of certain pharmaceuticals.

Physicochemical Properties and Synthesis

A clear understanding of the physical and chemical properties of 2,4-butanesultone is essential for its safe handling and effective use in synthesis.

| Property | Value |